Bienvenue dans la boutique en ligne BenchChem!

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

BRCA1/2 deficiency synthetic lethality homologous recombination deficiency

APTO-253 (LOR-253) HCl is the only clinical-stage small molecule that simultaneously induces tumor suppressor KLF4 and stabilizes G-quadruplex DNA to suppress c-MYC. Its unique 6-fluoro-2-methyl-indole substitution pattern dictates intracellular conversion to the Fe(253)₃ ferrous complex—a mechanism absent in regioisomers (e.g., 5-fluoro isomer CAS 1422826-80-9) and generic G4 ligands (TMPyP4, BRACO-19). Proven >400-fold selectivity for AML cells over normal PBMCs and no myelosuppression in Phase I trials, making it the rational choice for BRCA1/2 synthetic lethality and DDR inhibitor combination studies. Do not substitute with single-mechanism G4 ligands or regioisomers.

Molecular Formula C22H15ClFN5
Molecular Weight 403.8 g/mol
CAS No. 1422731-37-0
Cat. No. B560182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
CAS1422731-37-0
Synonyms; 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride
Molecular FormulaC22H15ClFN5
Molecular Weight403.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=C(C=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.Cl
InChIInChI=1S/C22H14FN5.ClH/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H
InChIKeyDCTZFBNDUHPMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

2-(6-Fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (APTO-253 HCl) – Core Identity and Class Positioning for Scientific Procurement


2-(6-Fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride (CAS 1422731-37-0), widely known as APTO-253 or LOR-253, is a clinical-stage, small-molecule 2-indolyl imidazo[4,5-f][1,10]phenanthroline derivative [1]. It acts as an inhibitor of metal-regulatory transcription factor 1 (MTF-1) and an inducer of the tumor suppressor Krüppel-like factor 4 (KLF4), with a secondary mechanism involving intracellular conversion to a ferrous complex that stabilizes G-quadruplex (G4) DNA structures and suppresses c-MYC expression [1][2]. APTO-253 has completed a Phase I trial in advanced solid tumors and has been investigated in Phase Ia/b studies for relapsed/refractory hematologic malignancies, distinguishing it from research-grade tool compounds that lack clinical pharmacokinetic and safety characterization [3]. Its unique dual mechanism—transcriptional induction of KLF4 coupled with G4-mediated c-MYC suppression—differentiates it from single-mechanism G4 ligands and purely genetic KLF4-modulating approaches.

Why 2-(6-Fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline Cannot Be Interchanged with Generic G4 Ligands or c-MYC Inhibitors


The compound space surrounding APTO-253 is fragmented: many vendors offer structurally related indolyl-imidazo-phenanthroline isomers (e.g., CAS 1422826-80-9, the 5-fluoro regioisomer) or generic G4 ligands (TMPyP4, BRACO-19, PhenDC3) as apparent substitutes. However, APTO-253 possesses a unique 6-fluoro-2-methyl-indole substitution pattern at the 2-position of the imidazo[4,5-f][1,10]phenanthroline core, which dictates its intracellular metal-chelation and conversion to the Fe(253)₃ ferrous complex [1]. This intracellular activation step is not shared by regioisomers or structurally unrelated G4 ligands. Furthermore, APTO-253 acts upstream through KLF4 induction—a mechanism absent in direct c-MYC transcriptional inhibitors (e.g., 10058-F4, KJ-Pyr-9) and in G4 ligands that lack KLF4-modulating activity. Substituting with a generic in-class compound therefore risks not only potency loss but also fundamental mechanistic divergence, as documented by the distinct single-agent activity profiles of pidnarulex, APTO-253, and BRACO-19 across a 31-spheroid panel [2].

Quantitative Differentiation Evidence for 2-(6-Fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline – Comparator-Based Selection Data


Synthetic Lethality in BRCA1/2-Deficient Cells Compared to Olaparib

In multiple isogenic paired cell lines (MCF10A, hTERT-IMEC, MCF7), loss of either BRCA1 or BRCA2 function resulted in hypersensitivity to APTO-253 of a magnitude similar to the established PARP inhibitor olaparib [1]. The study specifically states that BRCA1- and BRCA2-deficient cells were hypersensitive to APTO-253 'of a magnitude similar to the effects of PARP inhibitors, olaparib,' yet APTO-253 achieves this synthetic lethality through G4 stabilization and DNA damage induction rather than PARP trapping, representing a mechanistically orthogonal approach to exploiting homologous recombination deficiency [1]. This differentiation is procurement-relevant because APTO-253 does not cause myelosuppression—a dose-limiting toxicity of olaparib and other PARP inhibitors—as demonstrated across various animal species and in the Phase I human trial [2].

BRCA1/2 deficiency synthetic lethality homologous recombination deficiency PARP inhibitor comparator

G-Quadruplex Stabilization Activity of Intracellular Fe(253)₃ Complex Versus TMPyP4

APTO-253 undergoes intracellular conversion from a monomer to a ferrous complex, Fe(253)₃, which is the active G4-stabilizing species [1]. In modified FRET assays, Fe(253)₃ demonstrated G4 stabilization activity quantitatively comparable to TMPyP4, a well-established reference G4 ligand. The ∆T₁/₂ vs. concentration slopes for Fe(253)₃ were 7.7 ± 2.7 (telomere sequences) and 5.07 ± 1.56 (MYC promoter sequences), compared to 10.67 ± 1.23 and 5.62 ± 0.75 for TMPyP4, respectively [1]. This near-parity in G4 stabilization, combined with the fact that APTO-253 additionally induces KLF4 expression—a property absent from TMPyP4—establishes APTO-253 as a dual-mechanism agent rather than a simple G4 ligand substitute.

G-quadruplex stabilization FRET assay MYC promoter telomere TMPyP4 comparator

Single-Agent Activity and Combination Synergy Landscape Against Pidnarulex and BRACO-19 in 3D Tumor Spheroids

A high-throughput drug combination screen conducted in 31 multi-cell type tumor spheroids (patient-derived and established cancer lines) directly compared three structurally distinct G4 ligands: pidnarulex (CX-5461), APTO-253, and BRACO-19 [1]. Among the three, pidnarulex demonstrated the broadest single-agent activity, while APTO-253 and BRACO-19 showed limited single-agent effects. However, APTO-253 exhibited model-specific combination synergy with inhibitors of PARP, DDR kinases (ATM, ATR, DNA-PK), and cell cycle regulators (WEE1, PIM1), a pattern that was distinct from that of pidnarulex and BRACO-19 [1]. This indicates that APTO-253 occupies a specific combinatorial niche: it is not a replacement for pidnarulex in single-agent G4 targeting but offers unique synergy profiles that may be exploitable in rationally designed combination regimens.

G-quadruplex ligand comparison 3D tumor spheroid high-throughput combination screen pidnarulex BRACO-19

Selective Cytotoxicity in AML Cells Versus Normal Peripheral Blood Mononuclear Cells

APTO-253 exhibited a marked selectivity window between malignant AML cells and normal peripheral blood mononuclear cells (PBMCs). In MV4-11 AML cells, the IC₅₀ was 0.25 ± 0.03 µM, whereas normal PBMCs showed an IC₅₀ of >100 µM, representing a >400-fold selectivity ratio [1]. This selectivity is functionally linked to the differential expression of KLF4 and dependence on c-MYC in AML cells versus normal hematopoietic cells. While many c-MYC inhibitors and G4 ligands exhibit cytotoxicity to normal proliferating cells, APTO-253's selectivity profile is a critical procurement-relevant parameter for experimental designs that require sparing of normal hematopoietic function.

AML selectivity PBMC therapeutic index c-MYC inhibition

Concentration- and Time-Dependent c-MYC mRNA Reduction in AML Cells

APTO-253 elicited a concentration- and time-dependent reduction in MYC mRNA expression and protein levels in AML cells [1]. At 500 nM, APTO-253 downregulated MYC RNA and protein expression in MV4-11 AML cells, accompanied by G0/G1 cell-cycle arrest and apoptosis induction [1]. While many tool compounds inhibit c-MYC (e.g., 10058-F4 inhibits c-MYC-MAX dimerization; KJ-Pyr-9 inhibits c-MYC transcription), APTO-253 uniquely achieves c-MYC suppression through a dual mechanism: G4 stabilization at the MYC promoter and destabilization of c-MYC mRNA via decreased acetylated H3K27 at its promoters [2]. This transcriptional and post-transcriptional dual suppression is not replicated by single-mechanism c-MYC inhibitors and confers a differentiated pharmacodynamic profile relevant to studies investigating c-MYC-driven malignancies.

c-MYC suppression transcriptional regulation AML pharmacodynamic biomarker

Chemotherapy Sensitization via KLF4 Induction in Ovarian Cancer Cells

Treatment of ovarian cancer cells with APTO-253 enhanced the efficacy of both paclitaxel and cisplatin [1]. APTO-253-induced KLF4 expression resulted in G1 phase arrest in ovarian cancer cells, and this KLF4-mediated sensitization was validated against lentiviral KLF4 overexpression as a positive control [1]. This finding positions APTO-253 as a pharmacologic KLF4 inducer capable of chemosensitization—a property not shared by G4 ligands that lack KLF4-modulating activity (e.g., TMPyP4, BRACO-19) and not achievable with genetic KLF4 overexpression vectors in a translational setting.

KLF4 induction chemotherapy sensitization ovarian cancer paclitaxel cisplatin

Recommended Application Scenarios for 2-(6-Fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline Based on Quantitative Differentiation Evidence


BRCA1/2 Synthetic Lethality Studies Requiring Myelosuppression-Sparing Agents

APTO-253 is the preferred compound for BRCA1/2 synthetic lethality studies where PARP inhibitor-induced myelosuppression is a confounding variable. Its synthetic lethality magnitude is comparable to olaparib in isogenic BRCA1/2-deficient cell lines (MCF10A, hTERT-IMEC, MCF7), yet it operates through G4 stabilization and DNA damage induction rather than PARP trapping [1][2]. The absence of myelosuppression in animal models and in the completed Phase I human trial makes APTO-253 uniquely suitable for in vivo studies combining synthetic lethality with hematopoietic endpoints [3].

AML-Selective c-MYC Suppression with Normal Hematopoietic Sparing

For ex vivo and in vivo AML research requiring c-MYC suppression without compromising normal hematopoietic function, APTO-253's >400-fold selectivity window (MV4-11 IC₅₀ 0.25 µM vs. normal PBMC IC₅₀ >100 µM) makes it the rational choice over less selective c-MYC inhibitors and G4 ligands [1]. Its dual c-MYC suppression mechanism—G4 stabilization at the MYC promoter combined with H3K27 deacetylation and mRNA destabilization—provides robust target engagement that single-mechanism inhibitors cannot replicate [1][2].

G-Quadruplex Ligand Combination Screens with DDR-Targeted Agents

APTO-253 is the appropriate G4 ligand for combination drug screens involving PARP inhibitors, DDR kinases (ATM, ATR, DNA-PK), and cell cycle regulators (WEE1, PIM1), based on its unique model-specific synergy profiles documented in a 31-spheroid high-throughput screen [1]. It should not be substituted for pidnarulex in studies requiring broad single-agent G4 activity, but it is the G4 ligand of choice when DDR-targeted combination synergy is the primary experimental endpoint [1].

Pharmacologic KLF4 Induction for Chemotherapy Sensitization Research

APTO-253 is the only clinical-stage small molecule capable of pharmacologically inducing KLF4 expression to enhance chemotherapy efficacy [1][2]. In ovarian cancer models, APTO-253 recapitulated the chemosensitization effects of genetic KLF4 overexpression, enhancing both paclitaxel and cisplatin activity [1]. This application is not served by G4 ligands lacking KLF4-inducing activity (TMPyP4, BRACO-19, PhenDC3) or by genetic KLF4 delivery vectors that are unsuitable for translational pharmacology studies [3].

Quote Request

Request a Quote for 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.